molecular formula C13H13F2N B1444672 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile CAS No. 944352-59-4

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Katalognummer B1444672
CAS-Nummer: 944352-59-4
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: UJXVASZCOADOKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile, also known as DPC, is a chemical compound with the molecular formula C13H13F2N. It has a molecular weight of 221.25 g/mol .


Synthesis Analysis

The synthesis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile involves the reaction of 2- [658-99-1] (3,4-difluorophenyl)acetonitrile with 60% sodium hydride in DMF at 0°C . This is followed by the addition of 1,5-dibromopentane and the mixture is stirred at a temperature in the range of 0°C to room temperature for 5 hours . The reaction is then quenched with water, and the product is extracted with EtOAc . The product is purified by Combiflash (120g silica gel) eluting with 1:9 EtOAc-hexane to give 1-(3,4-difluorophenyl)cyclohexanecarbonitrile .

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties in Liquid Crystals

A study by Takatsu, Takeuchi, and Satō (1984) explored the synthesis of 3,4-difluorophenyl trans-4′-substituted cyclohexane-1′-carboxylates, which demonstrate nematic phases. These compounds, including 1-(3,4-difluorophenyl)cyclohexanecarbonitrile, have potential applications in liquid crystal technology due to their unique electro-optical properties (Takatsu, Takeuchi, & Satō, 1984).

Chiral Intermediate in Pharmaceutical Synthesis

Guo et al. (2017) developed an enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial chiral intermediate derived from 1-(3,4-difluorophenyl)cyclohexanecarbonitrile. This process is significant for the synthesis of Ticagrelor, an acute coronary syndrome treatment (Guo et al., 2017).

Development of Spiro Compounds

Sulsky et al. (1999) investigated the synthesis of spiro compounds using 1-(3,4-difluorophenyl)cyclohexanecarbonitrile derivatives. Their work contributes to the development of novel spiro[2H-indol]-3(1H)-ones, which have potential applications in medicinal chemistry and drug development (Sulsky, Gougoutas, Dimarco, & Biller, 1999).

Electrochemical Applications

Research by Ferraris et al. (1998) and Li et al. (2002) explored the use of 3-(3,4-difluorophenyl)thiophene derivatives, related to 1-(3,4-difluorophenyl)cyclohexanecarbonitrile, in electrochemical capacitors. These studies demonstrate the potential of such compounds in developing high-performance materials for energy storage applications (Ferraris, Eissa, Brotherston, & Loveday, 1998); (Li, Loveday, Mudigonda, & Ferraris, 2002).

Nanomaterial Synthesis

A study by Sridhar et al. (2015) utilized azobis(cyclohexanecarbonitrile), a compound closely related to 1-(3,4-difluorophenyl)cyclohexanecarbonitrile, for the microwave synthesis of nitrogen-doped carbon nanotubes. This research highlights the potential of such compounds in the development of advanced materials for applications such as lithium-ion batteries (Sridhar, Lee, Chun, & Park, 2015).

Polymer Chemistry

Hsiao et al. (1999) synthesized aromatic polyamides containing the cyclohexane structure, a key feature of 1-(3,4-difluorophenyl)cyclohexanecarbonitrile. This research is relevant for the development of new materials with enhanced thermal and chemical stability for industrial applications (Hsiao, Yang, Wang, & Chuang, 1999).

Eigenschaften

IUPAC Name

1-(3,4-difluorophenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXVASZCOADOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Synthesis routes and methods

Procedure details

To a solution of 2-(3,4-difluorophenyl)acetonitrile (2 g, 13.06 mmol) in 20 mL of DMF at 0° C. was added 60% sodium hydride (1.149 g, 28 7 mmol), and the mixture was stirred at the same temperature for 5 mins. Then a solution of 1,5-dibromopentane (1.779 mL, 13.06 mmol) in 20 mL of DMF was added dropwise and the mixture was stirred at a temperature in the range of 0° C. to room temperature for 5 hrs. The reaction was quenched with water, and extracted with EtOAc. The mixture was washed with water and brine. The combined aqueous layers were back extracted with EtOAc once and washed with brine. The combined extracts were dried over Na2SO4 and evaporated to give an oily residue. It was purified by Combiflash (120 g silica gel) eluting with 1:9 EtOAc-hexane to give 1-(3,4-difluorophenyl)cyclohexanecarbonitrile (Int. 3-A, 2.52 g, 11.39 mmol, 87% yield). 1H NMR (400 MHz, CDCl3) δ ppm 7.12-7.35 (3 H, m), 2.14 (2 H, d, J=11.86 Hz), 1.75-1.95 (6 H, m), 1.64-1.75 (2 H, m).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.149 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.779 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile
Reactant of Route 3
Reactant of Route 3
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile
Reactant of Route 4
Reactant of Route 4
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile
Reactant of Route 5
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile
Reactant of Route 6
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.